molecular formula C20H16F2N2O B11480137 2,6-difluoro-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide

2,6-difluoro-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide

Cat. No.: B11480137
M. Wt: 338.3 g/mol
InChI Key: QEQQGHVSGZNUKY-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide is a synthetic organic compound characterized by the presence of fluorine atoms and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . Another approach involves the Diels–Alder reaction, which forms the core structure of the compound through a cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide is unique due to its specific arrangement of fluorine atoms and the pyridine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16F2N2O

Molecular Weight

338.3 g/mol

IUPAC Name

2,6-difluoro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide

InChI

InChI=1S/C20H16F2N2O/c21-17-8-4-9-18(22)19(17)20(25)24-16-7-3-5-14(13-16)10-11-15-6-1-2-12-23-15/h1-9,12-13H,10-11H2,(H,24,25)

InChI Key

QEQQGHVSGZNUKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCC2=CC(=CC=C2)NC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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